molecular formula C8H6ClNO2 B2584944 3-Chloro-2-hydroxy-4-methoxybenzonitrile CAS No. 2091759-27-0

3-Chloro-2-hydroxy-4-methoxybenzonitrile

Cat. No.: B2584944
CAS No.: 2091759-27-0
M. Wt: 183.59
InChI Key: NVGQEFMWEFVBBA-UHFFFAOYSA-N
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Description

3-Chloro-2-hydroxy-4-methoxybenzonitrile: is an organic compound with the molecular formula C8H6ClNO2. It is a derivative of benzonitrile, featuring a chloro, hydroxy, and methoxy substituent on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-hydroxy-4-methoxybenzonitrile typically involves the chlorination of 2-hydroxy-4-methoxybenzonitrile. This can be achieved through various chlorinating agents under controlled conditions to ensure selective substitution at the desired position. Common reagents include thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) in the presence of a solvent like dichloromethane (CH2Cl2) .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The choice of chlorinating agent and reaction parameters is optimized to ensure cost-effectiveness and safety .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2-hydroxy-4-methoxybenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, 3-Chloro-2-hydroxy-4-methoxybenzonitrile is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is studied for its potential bioactivity. It may exhibit antimicrobial or antifungal properties, making it a candidate for drug development .

Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They may act as inhibitors of specific enzymes or receptors involved in disease pathways .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical structure allows for modifications that enhance the properties of these products .

Mechanism of Action

The mechanism of action of 3-Chloro-2-hydroxy-4-methoxybenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity. The hydroxy and methoxy groups can form hydrogen bonds with active sites, while the chloro group may enhance binding affinity through hydrophobic interactions .

Comparison with Similar Compounds

  • 3-Chloro-4-hydroxy-2-methoxybenzonitrile
  • 2-Chloro-4-hydroxy-3-methoxybenzonitrile
  • 4-Chloro-2-hydroxy-3-methoxybenzonitrile

Comparison: Compared to its analogs, 3-Chloro-2-hydroxy-4-methoxybenzonitrile is unique due to the specific positioning of its substituents, which can influence its reactivity and interaction with other molecules.

Properties

IUPAC Name

3-chloro-2-hydroxy-4-methoxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO2/c1-12-6-3-2-5(4-10)8(11)7(6)9/h2-3,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVGQEFMWEFVBBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C#N)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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